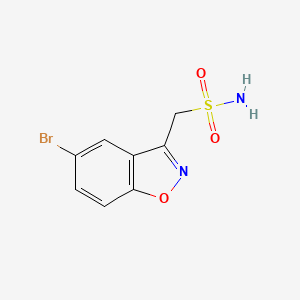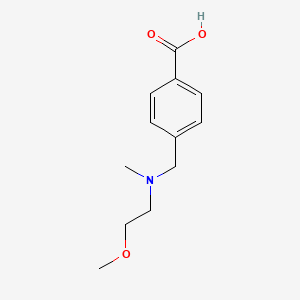
holmium;oxalic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium oxalic acid hydrate is a coordination compound consisting of holmium, oxalic acid, and water molecules Holmium is a rare earth element known for its unique magnetic properties, while oxalic acid is an organic compound with two carboxylic acid groups The hydrate form indicates the presence of water molecules in the crystal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Holmium oxalic acid hydrate can be synthesized through a hydrothermal reaction. In this method, holmium nitrate and oxalic acid are dissolved in water, and the solution is heated in a sealed vessel at elevated temperatures. The reaction typically occurs at temperatures between 100°C and 200°C, and the resulting product is a crystalline solid that can be isolated by filtration and drying.
Industrial Production Methods
Industrial production of holmium oxalic acid hydrate involves similar hydrothermal synthesis techniques but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Holmium oxalic acid hydrate undergoes various chemical reactions, including:
Oxidation: The oxalic acid component can be oxidized to carbon dioxide and water.
Reduction: Holmium ions can participate in redox reactions, altering their oxidation state.
Substitution: The water molecules in the hydrate can be replaced by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligands such as ethylenediamine or acetylacetone can be introduced under controlled conditions to replace water molecules.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Reduced holmium species.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Holmium oxalic acid hydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other holmium-containing compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic properties, including potential use in cancer treatment due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials with unique magnetic and optical properties.
Mécanisme D'action
The mechanism of action of holmium oxalic acid hydrate involves its interaction with molecular targets through coordination chemistry. The holmium ions can form complexes with various biological molecules, influencing their structure and function. In medical applications, the compound’s ability to generate reactive oxygen species can induce cell death in cancer cells, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Holmium chloride hydrate
- Holmium nitrate hydrate
- Holmium acetate hydrate
Comparison
Holmium oxalic acid hydrate is unique due to the presence of oxalic acid, which imparts distinct chemical properties compared to other holmium hydrates
Holmium oxalic acid hydrate stands out for its versatility and potential in various scientific and industrial applications, making it a compound of significant interest for further research and development.
Propriétés
Formule moléculaire |
C6H8Ho2O13 |
|---|---|
Poids moléculaire |
617.98 g/mol |
Nom IUPAC |
holmium;oxalic acid;hydrate |
InChI |
InChI=1S/3C2H2O4.2Ho.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 |
Clé InChI |
HGIXILUAIKNFKE-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ho].[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


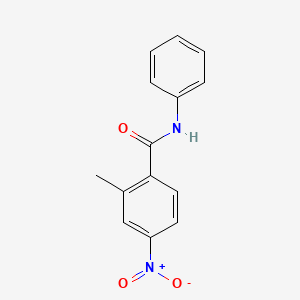
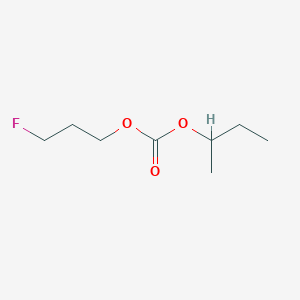
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)




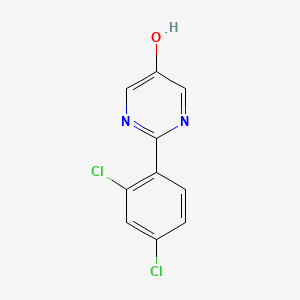
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)


![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
